molecular formula C13H11NO B3175696 2-Anilinobenzaldehyde CAS No. 95888-33-8

2-Anilinobenzaldehyde

Cat. No. B3175696
CAS RN: 95888-33-8
M. Wt: 197.23 g/mol
InChI Key: AZBHVSHRTSHTKQ-UHFFFAOYSA-N
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Description

2-Anilinobenzaldehyde is an organic compound with the molecular formula C13H11NO . It has an average mass of 197.232 Da and a monoisotopic mass of 197.084061 Da .


Synthesis Analysis

A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde surrogates . This method involves a one-pot operation of isatin, arylamines, and elemental sulfur, resulting in the formation of a C–N and two C–S bonds .


Molecular Structure Analysis

The molecular structure of 2-Anilinobenzaldehyde consists of a benzene ring attached to an amine group and an aldehyde group . The exact structure can be viewed on various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Anilinobenzaldehyde include its molecular formula (C13H11NO), average mass (197.232 Da), and monoisotopic mass (197.084061 Da) .

Scientific Research Applications

Degradation and Environmental Applications

  • Degradation Studies in Water: 2-Chloroaniline, a compound related to 2-Anilinobenzaldehyde, has been studied for degradation in water using methods like ozonation, photolysis, and radiolysis. The synergy of γ-rays and ozone showed the most efficient degradation, highlighting potential environmental applications in wastewater treatment (Winarno & Getoff, 2002).

Chemical Synthesis and Reactions

  • Synthesis of Quinoline Derivatives

    2-Phenyl-quinoline-4-carboxylic acid derivatives, synthesized from aniline and 2-nitrobenzaldehyde (a relative of 2-Anilinobenzaldehyde), have been evaluated for antibacterial activities. This demonstrates its use in the synthesis of bioactive molecules (Wang et al., 2016).

  • Role in Nitroarene Reduction

    A study utilized 2-carboxybenzaldehyde (related to 2-Anilinobenzaldehyde) in the selective reduction of nitroarene to aromatic amine, which is a crucial step in synthesizing pharmaceuticals like indoprofen (Ogiwara, Sakurai, & Sakai, 2017).

  • Synthesis of Cyclic Compounds

    2-Alkynylbenzaldehyde, a compound structurally similar to 2-Anilinobenzaldehyde, has been used as a building block for generating functionalized polycyclic compounds, particularly in heterocycles, through tandem reactions. This is significant for the construction of complex molecular structures (Wang, Kuang, & Wu, 2012).

Photocatalysis and Photochemistry

  • Use in Photochemistry: 2-Nitrobenzaldehyde, a relative of 2-Anilinobenzaldehyde, has been employed as a chemical actinometer for measuring light in photochemical reactions, both in solutions and ice, indicating its utility in studying photochemical processes (Galbavy, Ram, & Anastasio, 2010).

Miscellaneous Applications

  • Mannich Base Synthesis

    The creation of a new Mannich base from aniline and 4-methylbenzaldehyde (an analogue of 2-Anilinobenzaldehyde) demonstrates the compound's utility in synthesizing novel organic structures (Hussein & Yousif, 2021).

  • Spectroscopic Studies

    Substituted anils of 2-hydroxybenzaldehyde (related to 2-Anilinobenzaldehyde) have been studied using spectroscopic and semi-empirical MO techniques, indicating its application in molecular structure analysis (Alarcón, Pagani, Bacigalupo, & Olivieri, 1999).

Safety and Hazards

2-Anilinobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 2-Anilinobenzaldehyde research could involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

2-anilinobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-10,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBHVSHRTSHTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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